4-(2-Nitroprop-1-enyl)-1,3-benzodioxole
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Overview
Description
4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is an organic compound characterized by the presence of a nitro group attached to a prop-1-enyl chain, which is further connected to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole typically involves the condensation of 4-bromobenzaldehyde with nitroethane. The reaction is carried out in the presence of a base, such as butylamine, and an acidic medium like acetic acid. The mixture is sonicated at elevated temperatures (around 333 K) until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroprop-1-enyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
4-(2-Nitroprop-1-enyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene: Similar in structure but with a bromine atom instead of the benzodioxole ring.
4-Bromo-2-(2-nitroprop-1-enyl)thiophene: Contains a thiophene ring instead of the benzodioxole ring.
Uniqueness
4-(2-Nitroprop-1-enyl)-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-(2-nitroprop-1-enyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOGDLITZIVKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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